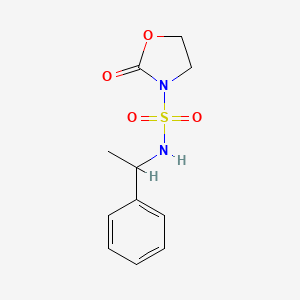
2-Oxo-N-(1-phenylethyl)-3-oxazolidinesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of 2-Oxo-N-(1-phenylethyl)oxazolidine-3-sulfonamide typically involves multicomponent reactions of 1,2-amino alcohols . These reactions can be categorized into three main strategies:
Metal-free domino annulation/Mannich reactions: This method involves the cyclization and decarboxylative coupling of 1,2-amino alcohols, formaldehyde, and aryl- or alkylpropiolic acids.
Transition metal-catalyzed cascade reactions: These reactions use transition metals to facilitate the formation of the oxazolidine ring.
Extended one-pot asymmetric azaelectrocyclization: This method allows for the synthesis of chiral oxazolidines through a highly chemoselective coupling and annulation process.
Analyse Chemischer Reaktionen
2-Oxo-N-(1-phenylethyl)oxazolidine-3-sulfonamide undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen atoms into the compound.
Reduction: Reducing agents are used to remove oxygen atoms or add hydrogen atoms to the compound.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common reagents and conditions used in these reactions include formaldehyde, aryl- or alkylpropiolic acids, and transition metal catalysts . The major products formed from these reactions are various functionalized oxazolidines .
Wissenschaftliche Forschungsanwendungen
2-Oxo-N-(1-phenylethyl)oxazolidine-3-sulfonamide has several scientific research applications:
Wirkmechanismus
The mechanism of action of 2-Oxo-N-(1-phenylethyl)oxazolidine-3-sulfonamide involves its interaction with specific molecular targets and pathways. The oxazolidine ring plays a crucial role in its biological activity, allowing it to bind to enzymes and other proteins . This binding can inhibit the function of these proteins, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
2-Oxo-N-(1-phenylethyl)oxazolidine-3-sulfonamide can be compared with other oxazolidine derivatives, such as:
Mono- and polycyclic oxazolidines: These compounds have similar structural features but differ in their ring structures and functional groups.
Spirooxazolidines: These compounds have a spirocyclic structure, which distinguishes them from 2-Oxo-N-(1-phenylethyl)oxazolidine-3-sulfonamide.
The uniqueness of 2-Oxo-N-(1-phenylethyl)oxazolidine-3-sulfonamide lies in its specific combination of an oxazolidine ring and a sulfonamide group, which imparts distinct chemical and biological properties .
Eigenschaften
CAS-Nummer |
116943-63-6 |
|---|---|
Molekularformel |
C11H14N2O4S |
Molekulargewicht |
270.31 g/mol |
IUPAC-Name |
2-oxo-N-(1-phenylethyl)-1,3-oxazolidine-3-sulfonamide |
InChI |
InChI=1S/C11H14N2O4S/c1-9(10-5-3-2-4-6-10)12-18(15,16)13-7-8-17-11(13)14/h2-6,9,12H,7-8H2,1H3 |
InChI-Schlüssel |
XNCDAWKGNHVSHX-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1=CC=CC=C1)NS(=O)(=O)N2CCOC2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



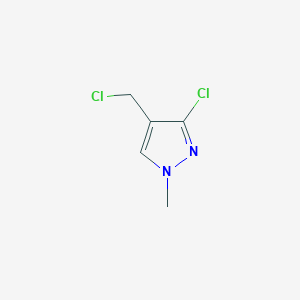
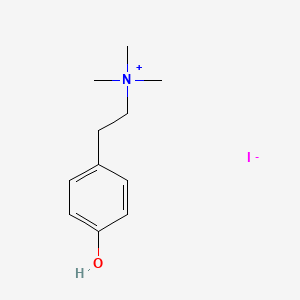
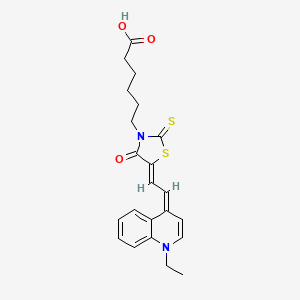
![N'-[8-bromo-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]-N,N-dimethylmethanimidamide](/img/structure/B12925747.png)
![N-[10,16-bis(3-methylphenyl)-13-oxo-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl]-10,16-bis(3-methylphenyl)-13-oxo-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine](/img/structure/B12925750.png)
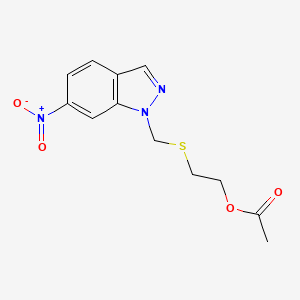
![6-(4-Iodophenyl)imidazo[1,2-d][1,2,4]thiadiazole](/img/structure/B12925769.png)



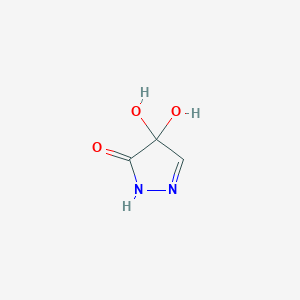
![2-[(Benzenesulfonyl)oxy]-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B12925800.png)
![{3-(4-Fluorophenyl)-4-[2-(methylsulfanyl)pyrimidin-4-yl]-1,2-oxazol-5-yl}methanol](/img/structure/B12925810.png)
